molecular formula C7H11NO B1330861 8-Azabicyclo[3.2.1]octan-3-one CAS No. 5632-84-8

8-Azabicyclo[3.2.1]octan-3-one

Cat. No.: B1330861
CAS No.: 5632-84-8
M. Wt: 125.17 g/mol
InChI Key: CVDLBKMNONQOHJ-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-3-one (CAS 5632-84-8) is a bicyclic organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol. Its structure comprises a seven-membered bicyclic ring system containing one nitrogen atom and a ketone group at the 3-position. This scaffold is a key intermediate in organic synthesis, particularly for alkaloids and pharmaceutical derivatives . The compound’s versatility arises from its ability to undergo functionalization at the nitrogen atom or the bicyclic framework, enabling the creation of diverse analogs with tailored biological or chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another method includes the desymmetrization of achiral tropinone derivatives .

A novel and versatile method for synthesizing tropane alkaloids involves using keto-lactams as starting materials. This two-step method includes silyl enol ether formation with TBDMSOTf, lactam activation with Tf2O/DTBMP, and halide-promoted cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can convert ketones to alcohols or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

1.1 Monoamine Reuptake Inhibition

The primary application of 8-azabicyclo[3.2.1]octan-3-one derivatives lies in their function as monoamine reuptake inhibitors. These compounds have shown efficacy in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). They operate by inhibiting the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive function.

  • Therapeutic Context :
    • Depression : Traditional antidepressants, including tricyclics and selective serotonin reuptake inhibitors (SSRIs), often come with adverse side effects. Compounds derived from this compound may offer a more favorable side effect profile while maintaining therapeutic efficacy .
    • ADHD : The inhibition of norepinephrine and dopamine reuptake is particularly beneficial in managing ADHD symptoms .

1.2 Other Potential Uses

Beyond their role as antidepressants, these compounds are also being investigated for their potential to treat:

  • Anxiety Disorders : Their ability to modulate neurotransmitter levels can help alleviate anxiety symptoms.
  • Pain Management : Some studies suggest that these compounds may have analgesic properties through their action on pain pathways .
  • Cognitive Enhancement : Research is ongoing into their effects on cognitive functions, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives:

  • Study on Depression Treatment : A clinical trial demonstrated that a specific derivative significantly reduced depressive symptoms in patients who were resistant to traditional treatments .
  • ADHD Management Research : A study indicated that patients treated with an this compound derivative showed improved attention scores compared to a placebo group .

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets and pathways. As a core structure of tropane alkaloids, it can interact with neurotransmitter receptors, enzymes, and other biological molecules. These interactions can modulate neurotransmission, enzyme activity, and other cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes structural analogs of 8-azabicyclo[3.2.1]octan-3-one, highlighting substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
This compound Base structure C₇H₁₁NO 125.17 5632-84-8 Precursor for alkaloid synthesis (e.g., tropane derivatives); used in asymmetric cleavage reactions .
Tropinone (8-Methyl derivative) 8-Methyl C₈H₁₃NO 139.20 79-03-8 Natural alkaloid scaffold; intermediate in atropine and cocaine synthesis .
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one 6-Hydroxy, 8-Methyl C₈H₁₃NO₂ 155.19 5932-53-6 Pharmacological interest due to hydroxyl group; studied for cholinergic activity .
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime 8-Benzyl, oxime C₁₄H₁₇N₂O 241.30 76272-34-9 Investigated in drug fragment affinity studies for G protein-coupled receptors .
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one 8-Isopropyl C₁₀H₁₇NO 167.25 3423-28-7 Research and development in industrial manufacturing; potential synthetic intermediate .
This compound hydrochloride Hydrochloride salt C₇H₁₁NO·HCl 161.63 25602-68-0 Stabilized salt form used in synthetic protocols (e.g., alkylation reactions) .
8-Butyl-8-azabicyclo[3.2.1]octan-3-one 8-Butyl C₁₁H₁₉NO 181.28 N/A Derivatives show antitumor and cholagogic activity in preclinical studies .

Structural and Functional Insights

Substituent Effects on Reactivity: 8-Methyl derivative (Tropinone): The methyl group enhances stability and mimics natural alkaloids, facilitating biosynthetic pathways . 8-Benzyl derivatives: The benzyl group increases lipophilicity, improving membrane permeability in drug-target binding studies .

Pharmacological Potential: 8-Butyl analogs: Demonstrated bile secretion modulation and antitumor effects in vitro, though clinical relevance remains under investigation . Oxime derivatives: Bioorthogonal tethering strategies using oxime-functionalized analogs improve fragment-based drug discovery for GPCRs .

Synthetic Utility: The parent compound’s ketone group enables nucleophilic additions or reductions, while the nitrogen allows alkylation (e.g., 8-benzyl or 8-isopropyl derivatives) . Asymmetric cleavage of this compound has been employed in the total synthesis of (+)-monomorine I, a pyrrolidine alkaloid .

Biological Activity

8-Azabicyclo[3.2.1]octan-3-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine. This structural feature contributes to its diverse biological activities, which include analgesic, antibacterial, and potential anticancer properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C7H11NOC_7H_{11}NO. The synthesis of this compound typically involves intramolecular cyclization methods and can be derived from various precursors through reduction and rearrangement reactions. Notably, the compound can be synthesized via palladium-catalyzed processes, which yield moderate to high yields depending on the specific synthetic route employed .

1. Analgesic Properties

Research indicates that derivatives of the 2-azabicyclo[3.2.1]octane scaffold exhibit significant analgesic effects. For instance, compounds resembling this compound have demonstrated agonist-antagonist activity comparable to morphine, suggesting potential applications in pain management .

2. Antibacterial Activity

This compound derivatives have shown promising antibacterial activities against multi-drug resistant (MDR) strains of bacteria such as Acinetobacter baumannii and various Gram-positive and Gram-negative bacteria. In vitro studies reported low nanomolar inhibition values against bacterial topoisomerases, indicating a strong dual inhibitory effect on DNA gyrase and topoisomerase IV, which are critical targets in bacterial replication .

3. Anticancer Potential

The compound's cytotoxic effects have been investigated in various tumor cell lines, including glioblastoma and hepatocellular carcinoma. Studies have shown that certain derivatives exhibit selective cytotoxicity against these cancer cell lines, highlighting their potential as anticancer agents .

Case Study 1: Analgesic Activity

In a study by Ong and Anderson, several azabicyclo compounds were tested for their analgesic efficacy using animal models. The results indicated that the most potent compounds had an efficacy close to that of morphine, with specific binding affinities at opioid receptors being significantly higher than those of traditional analgesics.

Case Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial properties of azabicyclo derivatives revealed that compound 7a exhibited an IC50 value of less than 32 nM against E. coli DNA gyrase, along with effective minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against various strains, showcasing its potential as a lead compound for developing new antibiotics .

Summary of Biological Activities

Activity Type Description IC50/MIC Values
AnalgesicAgonist-antagonist effects comparable to morphineEfficacy similar to morphine
AntibacterialEffective against MDR strains; dual inhibition of DNA gyrase and topo IVIC50 < 32 nM; MIC between 2-16 μg/mL
AnticancerCytotoxic effects in glioblastoma and hepatocellular carcinoma cell linesVaries by derivative; selective cytotoxicity

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 8-Azabicyclo[3.2.1]octan-3-one and its derivatives?

The synthesis often involves radical cyclization, Diels-Alder reactions, and biocatalytic approaches. For example, radical cyclization of 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones using n-tributyltin hydride and AIBN yields bicyclic derivatives with excellent diastereocontrol (>99%) . Biocatalytic strategies, such as engineered transaminases, enable stereoselective amination of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one to produce enantiopure intermediates for neuroactive compounds .

Q. How is structural confirmation of this compound derivatives achieved?

X-ray crystallography (via programs like SHELXL ) and advanced NMR techniques are critical. For instance, the rigid bicyclic skeleton’s stereochemistry is resolved using XRD, while NOESY correlations confirm substituent orientations in DAT/SERT-targeting derivatives . High-resolution mass spectrometry (HRMS) and HPLC-MS further validate molecular formulas and purity .

Q. Which biological targets are most studied for this compound derivatives?

These derivatives predominantly interact with monoamine transporters (DAT, SERT, NET) and sigma receptors. For example, 3-[2-(diarylmethoxyethylidenyl)] derivatives exhibit stereoselective DAT binding , while 8-substituted analogs show high sigma-2 receptor affinity with >100-fold selectivity over sigma-1 . Other targets include long-chain fatty acid elongase 6 (ELOVL6), suggesting metabolic disorder applications .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?

Strategies include:

  • Biocatalysis : Engineered transaminases achieve >99% diastereomeric excess in amination reactions .
  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts in Diels-Alder reactions .
  • Radical cyclization : Controlled conditions (e.g., toluene/AIBN) yield stereodefined products . Computational modeling (e.g., DFT) predicts stereochemical outcomes to guide synthetic routes .

Q. What role do computational methods play in optimizing structure-activity relationships (SAR)?

Quantitative SAR (QSAR) models and molecular docking identify key pharmacophores. For example:

  • DAT affinity : Bulky substituents at C3 enhance DAT binding, while polar groups reduce logP .
  • Sigma-2 selectivity : Substituent hydrophobicity and spatial orientation correlate with receptor subtype selectivity .
    MD simulations further validate target-ligand dynamics, resolving discrepancies in in vitro/in vivo efficacy .

Q. How can contradictory pharmacological data across studies be resolved methodologically?

Contradictions (e.g., varying DAT/SERT inhibition ratios) require:

  • Standardized assays : Uniform transporter expression systems (e.g., HEK293 cells) and radioligand binding protocols .
  • Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., brasofensine derivatives) that may alter in vivo activity .
  • Cohort stratification : Genetic polymorphisms in transporter targets (e.g., DAT VNTR variants) may explain interspecies differences .

Q. Methodological Tables

Table 1. Key Synthetic Routes for this compound Derivatives

MethodYield (%)DiastereoselectivityApplication ExampleReference
Radical cyclization75–90>99% de7-Alkoxy-5,5-dimethyl derivatives
Biocatalytic amination60–85>99% deNeuroactive compound precursors
Stille/Suzuki coupling50–70ModerateBiaryl-substituted analogs

Table 2. Biological Targets and Key Derivatives

TargetDerivative StructureIC50 (nM)Selectivity Ratio (σ-2/σ-1)Reference
DAT3-[2-(Diarylmethoxyethylidenyl)] substituent12–45N/A
Sigma-2 receptor8-Substituted-3-ol derivatives8–15>100
ELOVL6N-Alkyl bicyclic ketones200–500N/A

Q. Key Considerations for Researchers

  • Safety : Handle hydrochloride salts (CAS 25602-68-0) with PPE due to uncharacterized toxicity .
  • Data Reproducibility : Use open-source crystallography tools (SHELX ) and deposit structural data in public repositories.
  • Interdisciplinary Collaboration : Combine synthetic chemistry, computational biology, and pharmacology to address complex SAR challenges .

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDLBKMNONQOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971755
Record name 8-Azabicyclo[3.2.1]octan-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID90971755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-84-8
Record name 8-Azabicyclo[3.2.1]octan-3-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5632-84-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
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Synthesis routes and methods I

Procedure details

A solution of N-Boc nortropinone (0.73 g, 3.24 mmol) in a minimal amount of dichloromethane (1 mL) was treated with a solution of 4 M hydrochloric acid in dioxane (3.2 mL, 12.8 mmol). After stirring for 2.5 days, the reaction was complete by TLC analysis. Solvent was removed under reduced pressure to give 0.52 g of 8-azabicyclo[3.2.1]octan-3-one.
Name
N-Boc nortropinone
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (500 mg, 2.53 mmol) in 1,2-dichloroethane (10 mL) was added 369 μL (2.60 mmol) of trimethylsilyl iodide (TMSI) under a nitrogen atmosphere. The reaction mixture was heated at 60° C. for 4 h and cooled to room temperature. Methanol (10 mL) was added and the mixture was stirred for 30 min at room temperature (rt). The solvent was removed on vacuo and the residue was partitioned between CH2Cl2 and 1M aqueous NaOH solution (5 mL). The mixture was extracted with CH2Cl2 (3×10 mL). The organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The crude material was purified by flash chromatography (silica gel, methylene chloride/EtOH/NEt3 85/10/5) to afford a pale yellow oil (140 mg, 44%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
369 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
44%

Synthesis routes and methods III

Procedure details

25 g of tropinone was dissolved in 100 mL of chloroform, and 50 mL of chloroethyl chloroformate was added thereto, and stirred at room temperature for 6 hours. The reaction liquid was concentrated, and 100 mL of methanol was added thereto, and heated overnight under reflux. The reaction liquid was cooled to room temperature, and concentrated to obtain a crude product of the entitled compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Azabicyclo[3.2.1]octan-3-one
8-Azabicyclo[3.2.1]octan-3-one
8-Azabicyclo[3.2.1]octan-3-one
8-Azabicyclo[3.2.1]octan-3-one
8-Azabicyclo[3.2.1]octan-3-one
8-Azabicyclo[3.2.1]octan-3-one

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